molecular formula C11H13F3N2O2 B6424400 2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one CAS No. 2034246-62-1

2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one

Cat. No.: B6424400
CAS No.: 2034246-62-1
M. Wt: 262.23 g/mol
InChI Key: SAODACNZGVFXSK-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one is a synthetic organic compound featuring a pyrrole moiety linked via an ethanone bridge to a 3-(2,2,2-trifluoroethoxy)-substituted azetidine ring. The azetidine (four-membered nitrogen-containing ring) contributes to conformational rigidity, while the trifluoroethoxy group enhances lipophilicity and electron-withdrawing properties.

Properties

IUPAC Name

2-pyrrol-1-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c12-11(13,14)8-18-9-5-16(6-9)10(17)7-15-3-1-2-4-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAODACNZGVFXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving β-amino alcohols or β-haloamines.

    Coupling of the Rings: The pyrrole and azetidine rings are coupled through an ethanone linker, often using a Friedel-Crafts acylation reaction.

    Introduction of the Trifluoroethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with 2,2,2-trifluoroethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoroethoxy group.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity by increasing its lipophilicity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

1-[3-(Pyridin-3-yloxy)azetidin-1-yl]-2-(1H-pyrrol-1-yl)ethan-1-one (CAS 1904127-74-7)
  • Structure : Similar to the target compound but replaces the trifluoroethoxy group with a pyridin-3-yloxy substituent.
  • However, the absence of fluorine reduces lipophilicity compared to the trifluoroethoxy analogue .
2,2,2-Trifluoro-1-[3-hydroxy-3-(2-pyridinyl)-1-azetidinyl]ethanone (CAS 1415562-33-2)
  • Structure : Contains a hydroxyl group on the azetidine ring and a pyridinyl substituent.
  • Properties: The hydroxyl group improves solubility but may decrease metabolic stability due to susceptibility to oxidation. The trifluoroethanone moiety enhances electron-withdrawing effects similar to the target compound .
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one (CAS 1803608-26-5)
  • Structure: Features a trifluoroethanone group but lacks the azetidine ring, instead incorporating a benzyl-substituted pyrrole.
  • The absence of azetidine reduces conformational constraints .
1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one (CAS 478048-18-9)
  • Structure : Replaces azetidine with pyrrolidine and introduces a benzimidazole ring.
  • Properties : The five-membered pyrrolidine ring offers greater flexibility than azetidine. The benzimidazole moiety enables π-π stacking interactions, which are absent in the target compound .

Comparative Analysis Table

Compound Name Molecular Weight Key Substituents Functional Groups Potential Applications
Target Compound 296.27 3-(Trifluoroethoxy)azetidine, pyrrole Ether, ketone, fluorinated Enzyme inhibitors, fluorinated probes
CAS 1904127-74-7 257.29 Pyridin-3-yloxy, azetidine Ether, ketone, aromatic Ligands for metalloenzymes
CAS 1415562-33-2 288.23 Hydroxyazetidine, pyridinyl Alcohol, ketone, fluorinated Solubility-enhanced fluorophores
CAS 1803608-26-5 309.31 Benzyl-pyrrole, trifluoroethanone Ketone, fluorinated, aromatic Anticancer scaffolds
CAS 478048-18-9 297.28 Pyrrolidine, benzimidazole Amine, ketone, fluorinated Kinase inhibitors

Research Findings and Trends

Fluorinated Groups : The trifluoroethoxy group in the target compound improves metabolic stability compared to hydroxyl or methoxy analogues (e.g., CAS 1415562-33-2) but may reduce aqueous solubility .

Synthetic Accessibility : Compounds with azetidine (e.g., target compound) often require specialized synthetic routes, such as ring-closing reactions, compared to more straightforward pyrrolidine derivatives .

Biological Activity

2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one is a synthetic organic compound characterized by its unique structural composition, which includes a pyrrole ring and an azetidine ring connected via an ethanone linker. The presence of the trifluoroethoxy group enhances its chemical properties, making it a compound of interest in various fields such as medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C11H13F3N2O2C_{11}H_{13}F_3N_2O_2, with a molecular weight of approximately 286.23 g/mol. The structural representation is as follows:

InChI:InChI 1S C11H13F3N2O2 c12 11 13 14 8 18 9 5 16 6 9 10 17 7 15 3 1 2 4 15 h1 4 9H 5 8H2\text{InChI}:\text{InChI 1S C11H13F3N2O2 c12 11 13 14 8 18 9 5 16 6 9 10 17 7 15 3 1 2 4 15 h1 4 9H 5 8H2}

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have shown that compounds with similar structures to this compound possess significant antimicrobial activity. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

The biological activity of this compound is likely mediated through multiple molecular interactions:

Binding Affinity: The trifluoroethoxy group enhances lipophilicity and binding affinity to target proteins.

Enzyme Interaction: It may interact with enzymes such as dihydrofolate reductase and cyclin-dependent kinases, leading to disrupted cellular processes.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of pyrrole derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., MCF7 breast cancer cells and HeLa cervical cancer cells) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidinSimilar pyrrole and azetidine structureExhibits anticancer properties
4-(pyrrolidine)phenolLacks trifluoroethoxy groupLimited antimicrobial activity

The unique combination of functional groups in this compound provides it with distinct biological activities compared to related compounds.

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